2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
89448-34-0 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-(aminomethyl)bicyclo[2.1.1]hexan-2-ol |
InChI |
InChI=1S/C7H13NO/c8-4-7(9)3-5-1-6(7)2-5/h5-6,9H,1-4,8H2 |
InChI Key |
KHEADQXFHZBJJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C(C2)(CN)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Aminomethyl Bicyclo 2.1.1 Hexan 2 Ol
Strategic Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.in For 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol (1), the primary strategic challenge is the construction of the strained bicyclo[2.1.1]hexane core.
The key disconnection breaks the two carbon-carbon bonds that form the cyclobutane (B1203170) ring within the bicyclic system. This corresponds to the reverse of an intramolecular [2+2] photocycloaddition, a powerful method for forming such scaffolds. rsc.orgchemrxiv.org This disconnection leads to a 1,5-diene precursor (2). The aminomethyl and hydroxyl groups on the target molecule can be envisioned as arising from a suitable functional group, such as a nitrile or an ester, on the diene precursor. Functional group interconversion (FGI) is a key tool in this analysis. lkouniv.ac.in For instance, the tertiary alcohol and adjacent aminomethyl group could be installed by nucleophilic addition of a protected aminomethyl organometallic reagent to a ketone precursor, or by the ring-opening of an epoxide.
A primary retrosynthetic pathway is outlined below:
Target Molecule: this compound (1 )
Key Disconnection ([2+2] Cycloaddition): The bicyclo[2.1.1]hexane core is disconnected to reveal a functionalized 1,5-diene (2 ). This is the reverse of the key ring-forming step.
Simplification: The functionalized diene can be further disconnected into simpler building blocks. For example, the side chain containing the latent amino and hydroxyl groups could be attached via an aldol (B89426) or Grignard-type reaction to a simpler olefinic fragment.
This analysis identifies the intramolecular [2+2] photocycloaddition of a suitably substituted 1,5-diene as the most strategically sound approach for constructing the core of this compound.
Stereoselective Synthesis of this compound and its Analogs
Controlling the three-dimensional arrangement of atoms is critical in modern drug discovery, as the biological activity of enantiomers can differ significantly. chemrxiv.orgchemrxiv.org Achieving stereocontrol in the synthesis of bicyclo[2.1.1]hexane derivatives is an active area of research.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. While direct examples for this compound are not prevalent, the principle can be applied to the key [2+2] photocycloaddition. For instance, a chiral oxazolidinone auxiliary could be attached to the precursor diene. nih.gov This auxiliary would direct the facial selectivity of the cycloaddition, leading to an enantioenriched bicyclo[2.1.1]hexane product. Subsequent removal of the auxiliary would yield the chiral scaffold, which can then be converted to the target amino alcohol.
Another strategy involves the use of ionic chiral auxiliaries in photochemical reactions, which has been shown to afford high enantiomeric excesses in the synthesis of certain cyclopentene (B43876) derivatives through Norrish type II reactions. researchgate.net This principle could potentially be adapted for the asymmetric synthesis of bicyclo[2.1.1]hexane precursors.
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Chiral Lewis acids have been successfully employed to catalyze enantioselective intramolecular [2+2] photocycloadditions to form 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.orgchemrxiv.org These reactions provide versatile building blocks in high yield and enantioselectivity. chemrxiv.org For example, a chiral zinc-based catalyst has been used in the enantioselective (3+2) cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines to produce valuable azabicyclo[2.1.1]hexanes (aza-BCHs). researchgate.netresearchgate.net Similarly, a copper-catalyzed enantioselective [2π + 2σ] cycloaddition between BCBs and imines has been developed, with 8-quinolinyl-oxazoline ligands providing high levels of enantioselectivity. thieme-connect.de
Confined imidodiphosphorimidate (IDPi) Brønsted acids have also been shown to catalyze asymmetric cycloadditions between BCBs and N-aryl imines to generate chiral aza-BCHs with high enantioselectivity. thieme-connect.com These catalytic systems could be adapted to precursors of this compound, enabling the direct formation of an enantioenriched core structure.
Table 1: Asymmetric Catalytic Methods for Bicyclo[2.1.1]hexane Synthesis
| Catalyst Type | Reaction Type | Substrates | Key Feature | Ref |
| Chiral Lewis Acid (Rh-based) | Intramolecular [2+2] Photocycloaddition | α,β-unsaturated acyl pyrazoles | Access to enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes | chemrxiv.org |
| Chiral Zinc Catalyst | (3+2) Cycloaddition | Bicyclo[1.1.0]butanes, Imines | Synthesis of chiral azabicyclo[2.1.1]hexanes | researchgate.net |
| Chiral Copper Catalyst | [2π + 2σ] Cycloaddition | Bicyclo[1.1.0]butanes, Imines | High enantioselectivity with 8-quinolinyl-oxazoline ligands | thieme-connect.de |
| Chiral Brønsted Acid (IDPi) | Formal Cycloaddition | Bicyclo[1.1.0]butanes, N-aryl imines | High enantioselectivity for aza-BCHs under mild conditions | thieme-connect.com |
Once the bicyclo[2.1.1]hexane core is formed, subsequent reactions must be controlled to achieve the desired diastereomer of the final product. The rigid, strained nature of the bicyclic system often dictates the facial selectivity of reactions. For example, the reduction of a ketone precursor or the opening of an epoxide would likely proceed from the less sterically hindered exo face of the molecule.
C–H functionalization strategies have been developed for the diastereoselective synthesis of 2,5-disubstituted bicyclo[2.1.1]hexanes. rsc.orgnih.gov Using directing groups like 8-aminoisoquinoline (B1282671) (AQ), it is possible to achieve γ-selectivity in Pd-catalyzed C–H arylation with good control of diastereoselectivity. nih.gov Such methods could be employed to install one of the functional groups on the bicyclo[2.1.1]hexane core with high stereocontrol, which would then direct the introduction of the second functional group.
Development of Convergent and Divergent Synthetic Pathways
The efficient synthesis of analogs for structure-activity relationship (SAR) studies is crucial in drug discovery. Convergent and divergent synthetic strategies are key to achieving this.
A convergent synthesis involves preparing different fragments of the target molecule independently and then assembling them in the final stages. For this compound, this could involve the synthesis of a functionalized bicyclo[2.1.1]hexanone and a separate aminomethyl fragment, which are then combined via a nucleophilic addition.
A divergent synthesis begins with a common intermediate that is elaborated into a library of different compounds. Catalyst-controlled divergent synthesis is a powerful strategy for creating molecular diversity from a single starting material. nih.govfigshare.com For example, the reaction of bicyclo[1.1.0]butane amides with azadienes can be controlled to produce either bicyclo[2.1.1]hexanes (using a Cu(I) catalyst) or cyclobutenes (using a Au(I) catalyst). nih.govfigshare.com A common bicyclo[2.1.1]hexane intermediate, such as one containing a ketone or carboxylic acid, could be synthesized on a large scale. This intermediate could then be subjected to various reaction sequences to install different functional groups, leading to a diverse set of analogs of the target amino alcohol. nih.gov
Photochemical Approaches to Bicyclo[2.1.1]hexane Systems
Photochemistry, particularly the intramolecular crossed [2+2] photocycloaddition of 1,5-dienes, is the cornerstone for synthesizing the bicyclo[2.1.1]hexane skeleton. rsc.orgchemrxiv.orgorganic-chemistry.org Historically, these reactions required high-energy UV light from mercury lamps, which is often difficult to scale up. chemrxiv.org
Modern advancements have enabled these cycloadditions to be performed using visible light, facilitated by photocatalysts. rsc.orgorganic-chemistry.orgacs.org This approach relies on triplet energy transfer from an excited photocatalyst to the diene substrate. organic-chemistry.org Iridium and ruthenium-based complexes are commonly used as photocatalysts, and organic sensitizers like thioxanthone are also effective. organic-chemistry.orgresearchgate.net These reactions can provide access to bicyclo[2.1.1]hexanes with a wide variety of substitution patterns, including those that can serve as precursors to ortho- and meta-substituted benzene (B151609) bioisosteres. rsc.orgrsc.org
The reaction conditions are generally mild, often proceeding at room temperature in common organic solvents like acetone, and the use of visible light LEDs makes the process more scalable and accessible. chemrxiv.orgorganic-chemistry.org This photocatalytic method is highly versatile and represents the most efficient and modular approach toward constructing the core of this compound. chemrxiv.orgrsc.org
Table 2: Photochemical Synthesis of Bicyclo[2.1.1]hexane Systems
| Method | Light Source | Catalyst/Sensitizer | Key Features | Ref |
| Intramolecular [2+2] Cycloaddition | Visible Light (e.g., 414 nm LED) | Ir(dFCF3ppy)2(dtbbpy)PF6 | High yields, mild conditions, enabled by triplet energy transfer | organic-chemistry.org |
| Organophotocatalytic [2+2] Cycloaddition | UV light | Benzophenone | Access to bridge-substituted 1,5-disubstituted bicyclo[2.1.1]hexanes | rsc.org |
| Photocatalytic Cycloaddition | Blue LEDs | Ir[dF(CF3)ppy]2(dtbpy))PF6 | Efficient and modular route to 1,2-disubstituted bicyclo[2.1.1]hexanes | chemrxiv.org |
Flow Chemistry and Sustainable Synthesis of Bicyclo[2.1.1]hexan-2-ol Derivatives
The principles of green chemistry and sustainable manufacturing are increasingly being applied to the synthesis of complex molecules, including saturated bioisosteres like bicyclo[2.1.1]hexane derivatives. rsc.org These efforts aim to reduce the environmental impact of chemical processes through the use of renewable resources, safer solvents, and more energy-efficient reaction conditions. Concurrently, flow chemistry is emerging as a powerful technology that can enhance the safety, efficiency, and scalability of chemical syntheses.
Sustainable Approaches in Bicyclo[2.1.1]hexane Synthesis
Recent advancements in the synthesis of the bicyclo[2.1.1]hexane core have been driven by the adoption of more sustainable methodologies. A prominent example is the use of visible-light-driven photocatalysis. chemistryviews.org These reactions can often be conducted at ambient temperature, reducing the energy consumption associated with traditional thermal methods. Furthermore, photocatalytic reactions can enable the use of greener solvents and may avoid the need for stoichiometric, and often toxic, reagents. chemistryviews.org
The development of catalyst-controlled divergent synthesis strategies also contributes to the sustainability of bicyclo[2.1.1]hexane preparation. nih.gov By selecting an appropriate catalyst, a common starting material can be selectively converted into one of several desired products, maximizing atom economy and reducing waste. nih.gov For instance, the reaction of bicyclo[1.1.0]butane amides with azadienes can be directed to produce either bicyclo[2.1.1]hexanes or cyclobutenes with high selectivity, simply by switching between a copper(I) and a gold(I) catalyst. nih.gov
Potential Applications of Flow Chemistry
While specific examples of the synthesis of this compound using flow chemistry are not yet prevalent in the literature, the technology offers several potential advantages for the preparation of this and related compounds. Flow reactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can be particularly beneficial for highly exothermic or fast reactions, improving safety and product selectivity.
Many of the key reactions used to construct the bicyclo[2.1.1]hexane skeleton, such as photochemical [2+2] cycloadditions, are well-suited for translation to flow chemistry. chemistryviews.org The use of continuous-flow photoreactors can improve light penetration and irradiation efficiency, potentially leading to shorter reaction times and higher yields. Furthermore, the in-line purification and analysis capabilities of modern flow systems could streamline the multi-step synthesis of complex targets like this compound, reducing manual handling and the use of purification solvents.
The table below outlines some of the potential benefits of applying flow chemistry to the synthesis of bicyclo[2.1.1]hexane derivatives.
| Feature of Flow Chemistry | Potential Benefit in Bicyclo[2.1.1]hexane Synthesis |
| Precise Temperature Control | Improved selectivity in exothermic reactions, such as reductions or nucleophilic additions. |
| Enhanced Light Penetration | Increased efficiency and reduced reaction times for photochemical cycloadditions. |
| Rapid Mixing | Improved yields and selectivity in fast reactions involving reactive intermediates. |
| Increased Safety | Safe handling of hazardous reagents and intermediates by minimizing their accumulation. |
| Scalability | Facile scaling of production by extending the operation time of the flow reactor. |
| Automation and Integration | Potential for multi-step, automated syntheses with in-line purification and analysis. |
The integration of sustainable synthesis principles with the technological advantages of flow chemistry holds significant promise for the future production of this compound and other valuable bicyclo[2.1.1]hexane derivatives, enabling their more efficient, safer, and environmentally responsible preparation.
Elucidation of Molecular Structure and Conformation of 2 Aminomethyl Bicyclo 2.1.1 Hexan 2 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For a complex, strained bicyclic system like 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol, a combination of one-dimensional and multi-dimensional NMR techniques is essential for unambiguous assignment of its stereochemistry and preferred conformation.
Due to the rigid and strained nature of the bicyclo[2.1.1]hexane core, the proton and carbon environments in this compound are distinct, leading to a complex NMR spectrum. Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assigning the signals of all protons and carbons.
COSY experiments establish the connectivity between adjacent protons, allowing for the tracing of the proton network throughout the bicyclic system and the aminomethyl side chain.
HSQC correlates each proton signal with the signal of the carbon to which it is directly attached, providing a clear map of C-H bonds.
Based on analyses of related bicyclo[2.1.1]hexane derivatives, the expected ¹³C NMR chemical shifts for this compound can be estimated. For instance, studies on 5-exo-substituted-bicyclo[2.1.1]hexan-2-ols show characteristic shifts for the carbon atoms of the bicyclic core. core.ac.uk
Interactive Table: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Estimated Chemical Shift (ppm) |
| C1 | 45-50 |
| C2 | 70-75 |
| C3 | 35-40 |
| C4 | 40-45 |
| C5 | 30-35 |
| C6 | 38-43 |
| -CH₂NH₂ | 45-50 |
Note: These are estimated values based on analogous compounds and are for illustrative purposes.
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that provides information about the spatial proximity of protons. In the context of this compound, NOE studies, typically through 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, are vital for determining the relative stereochemistry and the preferred conformation of the molecule.
By observing cross-peaks between protons that are close in space but not necessarily bonded, the orientation of the aminomethyl and hydroxyl groups relative to the bicyclic framework can be established. For example, an NOE between a proton on the aminomethyl group and a specific proton on the bicyclic ring would indicate their spatial closeness, helping to define the molecule's conformation.
Single-Crystal X-ray Diffraction Analysis of this compound and Its Derivatives.
Interactive Table: Expected Crystallographic Data Parameters for a Derivative of this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~8-10 |
| c (Å) | ~12-15 |
| β (°) | ~95-105 |
| Volume (ų) | ~1200-1500 |
| Z | 4 |
Note: These are hypothetical values for a crystalline derivative and serve as an illustration of typical crystallographic data.
Chiral Chromatography and Optical Rotation for Enantiomeric Purity Assessment.
Given the presence of a stereocenter at the C2 position, this compound is a chiral molecule and can exist as a pair of enantiomers. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the method of choice for separating and quantifying the enantiomers. The use of a chiral stationary phase allows for the differential interaction with each enantiomer, leading to their separation. This is essential for determining the enantiomeric excess (ee) of a sample.
Optical rotation, measured using a polarimeter, is a physical property of chiral molecules that can be used to distinguish between enantiomers. Each enantiomer will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α]D, is a characteristic value for a pure enantiomer under specific conditions (concentration, solvent, temperature, and wavelength). While specific optical rotation values for this compound are not documented, the synthesis of chiral bicyclo[2.1.1]hexanes is an area of active research. acs.orgnih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Strain Analysis.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the strain within its structure.
Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the alcohol (typically a broad band around 3300-3600 cm⁻¹), the N-H stretches of the primary amine (two bands in the region of 3300-3500 cm⁻¹), the C-H stretches of the bicyclic framework (around 2850-3000 cm⁻¹), and the C-O stretch (around 1050-1150 cm⁻¹).
Raman Spectroscopy : Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds and can provide insights into the carbon skeleton. The vibrations of the bicyclo[2.1.1]hexane core would give rise to characteristic Raman signals. The strained nature of the bicyclic system can also influence the vibrational frequencies, potentially causing shifts from those observed in more flexible, unstrained systems.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of key functional groups and offering clues about the inherent ring strain.
Interactive Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) (IR) | Expected Frequency (cm⁻¹) (Raman) |
| O-H | Stretch | 3300-3600 (broad) | Weak |
| N-H | Stretch | 3300-3500 (two bands) | Weak |
| C-H | Stretch | 2850-3000 | Strong |
| C-O | Stretch | 1050-1150 | Weak |
| C-N | Stretch | 1020-1250 | Moderate |
| Bicyclic Core | Skeletal Vibrations | Fingerprint Region | Strong |
Note: These are general expected frequency ranges for the functional groups present.
Reactivity Profile and Chemical Transformations of 2 Aminomethyl Bicyclo 2.1.1 Hexan 2 Ol
Reactions Involving the Primary Aminomethyl Moiety
The primary amine of the aminomethyl group is a nucleophilic and basic center, making it amenable to a wide array of common organic transformations. Its reactivity is influenced by the steric environment of the bicyclic core, which can modulate access to the nitrogen atom. nih.gov
The primary amine of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol is expected to readily undergo acylation reactions with acyl halides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides in the presence of a base will yield sulfonamides. These reactions are fundamental for introducing a vast range of substituents and for building more complex molecular architectures.
Alkylation of the primary amine can be achieved with alkyl halides or via reductive amination with aldehydes or ketones. These reactions can produce secondary or tertiary amines, depending on the stoichiometry and reaction conditions. The Gabriel synthesis, a classic method for preparing primary amines, could in principle be applied in reverse to functionalize the aminomethyl group, though this is less common than direct alkylation. chemrxiv.org
Interactive Data Table: Representative Reactions of the Aminomethyl Group
| Reaction Type | Reagent Class | Product Type | General Conditions |
|---|---|---|---|
| Amidation | Acyl Halide / Anhydride | Amide | Base (e.g., Pyridine, Et₃N) |
| Sulfonamidation | Sulfonyl Chloride | Sulfonamide | Base (e.g., Pyridine, Et₃N) |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Base (e.g., K₂CO₃) |
| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amine | Reducing Agent (e.g., NaBH₃CN) |
The presence of both a nitrogen atom (from the amine) and an oxygen atom (from the hydroxyl group) in a 1,2-relationship makes this compound a potential bidentate ligand for coordinating with metal ions. Vicinal amino alcohols are well-known structural motifs in coordination chemistry, capable of forming stable chelate rings with various metals. nih.goviwu.edu The specific geometry and rigidity of the bicyclo[2.1.1]hexane backbone would enforce a particular conformation on the resulting metal complex, which could be exploited in the design of catalysts or materials. nih.gov The synthesis of such complexes would typically involve reacting the amino alcohol with a suitable metal salt in an appropriate solvent.
Modifications and Functionalization of the Bicyclo[2.1.1]hexane Core
Beyond transformations of the existing functional groups, the C(sp³)-rich hydrocarbon core of the bicyclo[2.1.1]hexane system can also be functionalized. Modern C–H activation and functionalization methods provide powerful tools for modifying such saturated scaffolds. rsc.orgnih.govrsc.org
A key strategy for functionalizing the bicyclo[2.1.1]hexane core is the iridium-catalyzed undirected borylation of tertiary C–H bonds. nih.govnih.gov This reaction selectively targets the bridgehead C–H bonds, which are typically unreactive. nih.govchemrxiv.orgresearchgate.net The process is compatible with a wide variety of functional groups, including alcohols and amides. researchgate.netnih.gov The resulting bridgehead boronic esters are versatile synthetic intermediates that can be converted into a wide array of other functional groups through subsequent reactions like cross-coupling, oxidation, or amination. nih.govresearchgate.net This allows for the late-stage introduction of complexity directly onto the bicyclic skeleton.
Interactive Data Table: Iridium-Catalyzed Bridgehead Borylation of BCH Derivatives
| Substrate Type | Catalyst System | Reagent | Product Type | Reference |
|---|---|---|---|---|
| Substituted Bicyclo[2.1.1]hexanes | [Ir(COD)(OMe)]₂ / 2-methylphenanthroline | B₂pin₂ | Bridgehead Boronic Ester | nih.govchemrxiv.org |
Bridgehead Functionalization, including C–H Borylation
A significant advancement in the functionalization of saturated carbocycles is the direct C–H bond activation and subsequent borylation. For bicyclo[2.1.1]hexane derivatives, the bridgehead C–H bonds are particularly interesting targets for functionalization due to their tertiary nature and the unique spatial arrangement they offer for substituents.
Iridium-catalyzed C–H borylation has emerged as a powerful tool for the late-stage functionalization of complex molecules. Research has demonstrated that this methodology is applicable to the bridgehead tertiary C–H bonds of bicyclo[2.1.1]hexanes. This reaction is highly selective for the bridgehead position and is compatible with a wide array of functional groups. Studies have shown successful borylation on bicyclo[2.1.1]hexane scaffolds bearing esters, alcohols, amides, and even tertiary amines. Given this tolerance, it is highly probable that this compound would undergo selective borylation at the C4 bridgehead position (the bridgehead carbon not bearing the aminomethyl and hydroxyl groups).
The general reaction conditions for such a transformation typically involve an iridium catalyst, such as [Ir(COD)OMe]₂, a ligand, often a substituted phenanthroline or bipyridine, and a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂).
| Substrate Functional Group (at C2) | Catalyst System | Product | Key Observation |
|---|---|---|---|
| -OH | [Ir(COD)OMe]₂ / 2-methylphenanthroline | 4-boryl-bicyclo[2.1.1]hexan-2-ol | Demonstrates tolerance of the hydroxyl group. |
| -CONR₂ | [Ir(COD)OMe]₂ / 2-methylphenanthroline | 4-boryl-bicyclo[2.1.1]hexan-2-carboxamide | Shows compatibility with amide functionalities. |
| -CH₂NR₂ | [Ir(COD)OMe]₂ / 2-methylphenanthroline | 4-boryl-2-(aminomethyl)bicyclo[2.1.1]hexane | Indicates that amino groups are tolerated. |
The data in this table is illustrative and based on published results for analogous systems, not specifically for this compound.
The resulting bridgehead boronic ester would be a versatile intermediate, amenable to a variety of subsequent transformations, such as Suzuki-Miyaura cross-coupling, oxidation to a hydroxyl group, or conversion to other functional groups, thus providing a pathway to a diverse range of 1,4-disubstituted bicyclo[2.1.1]hexane derivatives.
Ring Expansion and Contraction Methodologies
The strained nature of the bicyclo[2.1.1]hexane system makes it a candidate for rearrangement reactions that can lead to larger or smaller ring systems.
Ring Expansion:
Ring expansion of this compound would likely require initial modification of the existing functional groups. For instance, oxidation of the tertiary alcohol at the C2 position to the corresponding ketone, 2-(aminomethyl)bicyclo[2.1.1]hexan-2-one, would open up pathways for classical ring expansion reactions.
Baeyer-Villiger Oxidation: The resulting ketone could be subjected to a Baeyer-Villiger oxidation using a peroxy acid (e.g., m-CPBA). This would likely lead to the insertion of an oxygen atom adjacent to the carbonyl group, resulting in a lactone. The regioselectivity of this reaction would depend on the migratory aptitude of the adjacent carbon atoms.
Schmidt Reaction: A Schmidt reaction, involving treatment of the ketone with hydrazoic acid (HN₃) or an alkyl azide (B81097) in the presence of a strong acid, could be employed to insert a nitrogen atom, thereby forming a lactam. nih.gov This would expand the six-membered ring to a seven-membered azacycle.
Ring Contraction:
Methodologies for the ring contraction of the bicyclo[2.1.1]hexane system are less common. However, photochemical reactions of cyclic ketones can lead to ring contraction. nih.gov For instance, a photochemical Wolff rearrangement of an α-diazoketone derived from a bicyclo[2.1.1]hexane carboxylic acid could potentially lead to a bicyclo[2.1.0]pentane system. rsc.org Accessing the necessary α-diazoketone from this compound would require a multi-step synthetic sequence. Another possibility is a Norrish Type I reaction of a bicyclo[2.1.1]hexanone derivative, which involves cleavage of the α-C-C bond followed by decarbonylation and recombination to form a five-membered ring. nih.govyoutube.com
Mechanistic Studies of Key Reaction Pathways for this compound
The mechanism of the iridium-catalyzed C-H borylation of alkanes has been the subject of extensive experimental and computational studies. While a specific mechanistic study for this compound is not available, the key features of the mechanism for related bicycloalkanes can be outlined.
The catalytic cycle is generally believed to involve an Ir(III)/Ir(V) cycle. The key steps are:
Oxidative Addition: The active Ir(III) catalyst, typically an iridium-tris(boryl) complex, reacts with the bridgehead C–H bond of the bicyclo[2.1.1]hexane substrate in an oxidative addition step. This forms a seven-coordinate Ir(V) hydride intermediate.
Isomerization: Computational studies suggest that this initial Ir(V) intermediate may undergo a turnover-limiting isomerization to a more stable seven-coordinate species. nih.gov
Reductive Elimination: The isomerized Ir(V) intermediate then undergoes reductive elimination of the C–B bond, releasing the borylated bicyclo[2.1.1]hexane product and an Ir(III) hydride species.
Catalyst Regeneration: The Ir(III) catalyst is regenerated by reaction with the diboron (B99234) reagent, which also produces a molecule of HBpin.
| Step | Description | Key Intermediate |
|---|---|---|
| 1. Oxidative Addition | Cleavage of the bridgehead C-H bond and formation of Ir-C and Ir-H bonds. | Seven-coordinate Ir(V) hydride complex |
| 2. Isomerization | Rearrangement of the Ir(V) complex to a more stable isomer. This is often the rate-determining step. | Isomerized seven-coordinate Ir(V) hydride complex |
| 3. Reductive Elimination | Formation of the C-B bond and release of the borylated product. | Ir(III) hydride complex |
| 4. Catalyst Regeneration | Reaction with B₂pin₂ to regenerate the active Ir(III)-tris(boryl) catalyst. | Active Ir(III)-tris(boryl) catalyst |
This mechanistic outline is based on studies of related bicycloalkane systems.
The high selectivity for the tertiary bridgehead C–H bond over other C–H bonds in the molecule is a key feature of this reaction. This selectivity is attributed to a combination of steric and electronic factors within the transition state of the oxidative addition step. The strained nature of the bicyclo[2.1.1]hexane skeleton is also thought to play a role in facilitating the C–H activation process. The presence of the aminomethyl and hydroxyl groups in this compound is not expected to alter this fundamental mechanism, although they may influence reaction rates through electronic effects or potential interactions with the catalyst.
Computational and Theoretical Investigations of 2 Aminomethyl Bicyclo 2.1.1 Hexan 2 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and reactivity of the bicyclo[2.1.1]hexane system. manchester.ac.ukchemrxiv.org For 2-(aminomethyl)bicyclo[2.1.1]hexan-2-ol, the electronic properties are largely dictated by the strained bicyclic core and the influence of the amino and hydroxyl functional groups.
DFT calculations can be used to determine the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The HOMO is expected to be localized primarily on the nitrogen atom of the amino group due to the presence of its lone pair of electrons, making this site a likely center for electrophilic attack. The LUMO, conversely, would be distributed across the sigma bonds of the strained framework, indicating susceptibility to nucleophilic attack, potentially leading to ring-opening reactions under certain conditions.
The reactivity of the bicyclo[2.1.1]hexane core has been computationally investigated in the context of radical reactions and cycloadditions. manchester.ac.uknih.gov DFT calculations have been instrumental in elucidating the mechanisms of these transformations, including the role of catalyst-substrate interactions in determining reaction pathways. nih.govacs.org For this compound, the aminomethyl and hydroxyl substituents are expected to influence the reactivity of the bicyclic system through both steric and electronic effects. For instance, the electron-donating nature of these groups could affect the stability of intermediates in various reactions. Computational studies on related 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones have demonstrated that remote electronic effects can significantly influence stereoselectivity in nucleophilic additions. core.ac.uk
Conformational Landscape Analysis via Molecular Mechanics and Dynamics
The conformational landscape of this compound is characterized by the rigid bicyclic core and the flexibility of the aminomethyl side chain. The bicyclo[2.1.1]hexane skeleton is conformationally locked, which is a key feature for its use in drug design as it reduces the entropic penalty upon binding to a target. digitellinc.comnih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and coupling constants, which can be compared with experimental data to validate both the computational model and the synthesized structure. The prediction of NMR spectra for strained bicyclic systems can be challenging due to unusual bond angles and through-space effects. acs.org However, empirical models and quantum chemical calculations have been developed to predict the anomalous chemical shifts observed in such frameworks. acs.org
Strain Energy Analysis within the Bicyclo[2.1.1]hexane Framework and Its Impact on Reactivity
The bicyclo[2.1.1]hexane framework is characterized by significant ring strain, which is a major contributor to its reactivity. The strain energy arises from bond angle distortion and torsional strain within the fused cyclobutane (B1203170) and cyclopentane (B165970) rings. Computational methods provide a means to quantify this strain energy.
| Compound | Calculated Strain Energy (kcal/mol) |
|---|---|
| Bicyclo[2.1.1]hexane | 37.3 - 39.3 |
| Bicyclo[3.1.0]hexane | 31.1 - 32.9 |
| cis-Bicyclo[2.2.0]hexane | 54.1 - 55.0 |
| Cyclohexane | 0.5 - 2.1 |
Data sourced from MDPI mdpi.com
Ligand-Protein Docking and Molecular Recognition Studies (Focus on Fundamental Binding Mechanisms)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, docking studies can provide insights into its potential as a bioactive molecule by elucidating its fundamental binding mechanisms. The rigid bicyclo[2.1.1]hexane core serves as a three-dimensional scaffold that presents the aminomethyl and hydroxyl functional groups in well-defined spatial orientations. enamine.net
In a hypothetical protein binding pocket, the primary interactions would likely involve the polar functional groups. The amino group, which is protonated at physiological pH, can act as a hydrogen bond donor and form salt bridges with acidic residues such as aspartate or glutamate (B1630785). The hydroxyl group can function as both a hydrogen bond donor and acceptor, interacting with polar residues or water molecules in the binding site. The hydrophobic bicyclic framework can engage in van der Waals interactions with nonpolar residues like leucine, valine, or isoleucine.
Molecular dynamics simulations of the ligand-protein complex can further refine the docked pose and provide a more dynamic picture of the binding event, including the role of water molecules and the conformational changes in both the ligand and the protein upon binding. easychair.org These studies are crucial for understanding the principles of molecular recognition and for the rational design of novel therapeutic agents based on the bicyclo[2.1.1]hexane scaffold.
Applications of 2 Aminomethyl Bicyclo 2.1.1 Hexan 2 Ol As a Versatile Molecular Scaffold
Design and Synthesis of Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is crucial for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. The rigid bicyclo[2.1.1]hexane core of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol makes it a promising candidate for the backbone of such ligands. The fixed spatial arrangement of the aminomethyl and hydroxyl groups can create a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a reaction.
Application in Enantioselective Organic Transformations
While the bicyclo[2.1.1]hexane scaffold is recognized for its potential in creating novel chiral environments, specific examples of ligands derived from this compound for enantioselective organic transformations are not extensively documented in publicly available research. However, the broader class of bicyclic amino alcohols has been successfully employed in various enantioselective reactions. For instance, chiral β-amino alcohols are known to be effective ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. mdpi.com The inherent rigidity of bicyclic systems, such as the indane ring system in (1S,2R)-1-amino-2-indanol, has been shown to be important for achieving high enantioselectivities. mdpi.com It is therefore plausible that ligands derived from this compound could find similar applications.
Role in Metal-Catalyzed Reactions
The nitrogen and oxygen atoms of the aminomethyl and hydroxyl groups in this compound are excellent coordinating sites for a variety of transition metals. This makes the compound a suitable precursor for the synthesis of chiral ligands for metal-catalyzed reactions. The formation of stable metal complexes is a prerequisite for their use in catalysis. While specific studies on metal complexes of this compound are scarce, research on analogous aminomethyl-functionalized macrocycles has demonstrated the coordination of the primary amine's nitrogen atom to metal ions like Cu(II), Ni(II), and Cr(III). researchgate.net This suggests that this compound could similarly form well-defined metal complexes, which could then be explored for their catalytic activity.
Utilization in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The defined shape and functional groups of this compound make it a potential building block for supramolecular assemblies and host-guest systems. The amino and hydroxyl groups can participate in hydrogen bonding, a key interaction in the formation of such assemblies.
Despite the theoretical potential, there is currently a lack of specific published research detailing the use of this compound in supramolecular chemistry and the design of host-guest systems. However, the principles of crystal engineering have been applied to study the supramolecular assemblies of other small organic molecules, such as 1,2,4,5-benzenetetracarboxylic acid, with various aza-donor molecules, leading to the formation of host-guest complexes and stacked sheet structures. rsc.org This indicates a potential avenue for future research with bicyclic amino alcohols like the one in focus.
Development as a Building Block for Complex Molecular Architectures
The rigid bicyclo[2.1.1]hexane scaffold is increasingly being used as a bioisosteric replacement for aromatic rings in drug design, offering improved physicochemical properties. rsc.orgenamine.net This has driven the development of synthetic routes to various functionalized bicyclo[2.1.1]hexanes, including those with amino and hydroxyl groups.
Precursors for Advanced Organic Materials and Polymers
The bifunctional nature of this compound, possessing both an amine and an alcohol group, allows it to act as a monomer in polymerization reactions. The rigid bicyclic core could impart unique thermal and mechanical properties to the resulting polymers. However, a review of the current literature does not reveal specific instances of this compound being used as a precursor for advanced organic materials or polymers. The selective cyclization of amino-alcohols to lactams and cyclic amines has been demonstrated using amination catalysts, which could be a potential route for creating novel bicyclic monomers or polymer structures. rsc.org
Probes for Mechanistic Enzymology and Receptor Binding Studies (In Vitro, Molecular Level)
The rigid, three-dimensional structure of the bicyclo[2.1.1]hexane framework makes derivatives of this compound valuable tools for in vitro investigations at the molecular level. By constraining the orientation of key functional groups, these molecular scaffolds can provide high-resolution insights into the interactions between enzymes and their substrates, as well as between ligands and their receptors.
Elucidation of Enzyme-Substrate Interactions
The conformationally locked nature of the this compound scaffold is a significant asset in the study of enzyme-substrate interactions. The rigidity of this bicyclic system helps to fix the spatial arrangement of important chemical moieties, which can enhance the specificity and potency of a probe designed to interact with a biological target. nih.gov This defined geometry is instrumental in dissecting the intricate binding modes within an enzyme's active site.
A pertinent example of a bicyclic amino acid derivative in probing biological targets is the study of an aminobicyclo[2.1.1]hexanedicarboxylic acid (ABHxD-I), an analogue of the metabotropic glutamate (B1630785) receptor (mGluR) agonist (1S,3R)-ACPD. acs.org While ACPD is a flexible molecule, the introduction of the bicyclo[2.1.1]hexane core in ABHxD-I constrains the molecule into a fully extended glutamate conformation. acs.org This rigid analogue was found to be a potent agonist at several mGluR subtypes, even more so than the endogenous ligand, glutamate. acs.org The high potency of this conformationally restricted molecule provides strong evidence for the specific conformation required for agonist activity at these receptors. By observing the potent activity of a single, conformationally defined isomer, researchers can infer the optimal geometry for substrate binding and subsequent enzymatic or receptor activation. acs.org
The application of such rigid scaffolds allows for a systematic exploration of an enzyme's active site. By synthesizing a series of derivatives with varied substituents on the bicyclo[2.1.1]hexane core, it is possible to map the steric and electronic requirements for binding and catalysis. This structure-activity relationship (SAR) data is crucial for understanding the catalytic mechanism of an enzyme and for the rational design of potent and selective inhibitors. The defined stereochemistry of the bicyclo[2.1.1]hexane backbone is crucial for its biological activity as it directly influences its interaction with biological targets. ontosight.ai
| Probe Feature | Rationale for Use in Mechanistic Enzymology | Research Finding Example |
| Rigid Scaffold | Constrains the conformation of pharmacophoric groups, reducing conformational entropy upon binding. | An aminobicyclo[2.1.1]hexanedicarboxylic acid analogue of ACPD, locked in an extended conformation, showed high potency at mGluRs, indicating the preferred binding conformation. acs.org |
| Defined Stereochemistry | Allows for the presentation of functional groups in precise spatial orientations. | Only a single isomer of the synthesized aminobicyclo[2.1.1]hexanedicarboxylic acid was found to be a potent mGluR agonist. acs.org |
| Tunable Substitution | Enables systematic modification to probe specific interactions within the active site. | The synthesis of various 1,2-disubstituted bicyclo[2.1.1]hexane modules allows for the creation of a diverse library of probes. rsc.orgchemrxiv.orgresearchgate.net |
Structural Basis of Ligand-Receptor Recognition
The principles that make this compound derivatives effective probes for enzyme mechanisms also apply to the study of ligand-receptor recognition. The conformational rigidity of the bicyclo[2.1.1]hexane scaffold is paramount in defining the structural requirements for high-affinity binding to receptors. By reducing the number of possible conformations a ligand can adopt, the entropic penalty of binding is minimized, which can lead to enhanced affinity and selectivity.
The study of conformationally restricted histamine (B1213489) analogues provides a compelling case for the utility of rigid bicyclic scaffolds in achieving receptor selectivity. nih.gov By incorporating a rigid bicyclo[3.1.0]hexane scaffold, researchers were able to develop ligands with high selectivity for the H3 histamine receptor subtype over the H4 subtype. nih.gov This demonstrates that even subtle differences in the conformational flexibility of a ligand can be exploited to achieve significant gains in receptor selectivity. Similarly, the this compound scaffold can be employed to dissect the binding requirements of various receptor systems.
| Scaffold Property | Implication for Ligand-Receptor Studies | Supporting Evidence |
| Conformational Rigidity | Reduces entropic penalty upon binding, potentially increasing affinity and selectivity. | Conformationally rigid histamine analogues with a bicyclo[3.1.0]hexane scaffold showed high selectivity for the H3 receptor. nih.gov |
| Precise Vectorial Display of Functional Groups | Allows for the mapping of specific interactions within the receptor binding site. | The absolute configuration of 1,5-disubstituted bicyclo[2.1.1]hexanes influences their interaction with biological systems due to their inherent three-dimensionality and chirality. chemrxiv.org |
| Bioisosteric Replacement | Can mimic the spatial arrangement of other cyclic systems, such as phenyl rings, while offering improved physicochemical properties. enamine.netmanchester.ac.uk | 1,5-Disubstituted bicyclo[2.1.1]hexanes have been validated as suitable bioisosteres of ortho-substituted phenyl rings. chemrxiv.org |
Role in Prodrug Design and Bioconjugation Strategies (Chemical Design Focus)
The chemical functionalities present in this compound, namely a primary amine and a tertiary alcohol, provide versatile handles for its incorporation into prodrugs and bioconjugates. The rigid bicyclic scaffold ensures that these functional groups are presented in a well-defined spatial orientation, which can be advantageous in designing molecules with specific release mechanisms or targeted delivery profiles.
In prodrug design, the primary amino group of this compound can be temporarily masked with a promoiety to improve pharmacokinetic properties such as solubility, membrane permeability, or metabolic stability. For example, the amine could be acylated to form an amide bond that is designed to be cleaved by specific enzymes in the target tissue, thereby releasing the active parent compound. The choice of the promoiety can be tailored to control the rate and location of drug release.
For bioconjugation, the aminomethyl group serves as a convenient point of attachment for linkers that can connect the bicyclo[2.1.1]hexane scaffold to other molecules, such as peptides, antibodies, or fluorescent dyes. The development of bicyclo[2.1.1]hexanes with two functional groups to act as linkers in medicinal chemistry has been a subject of research. nih.govrsc.org This approach allows for the synthesis of complex biomolecules where the bicyclo[2.1.1]hexane unit acts as a rigid spacer, maintaining a defined distance and orientation between the conjugated entities. This can be particularly useful in the design of bivalent ligands or targeted drug delivery systems.
The tertiary alcohol, while generally less reactive than the primary amine, can also be utilized in bioconjugation strategies, for instance, through esterification with a suitable linker. The presence of both an amine and an alcohol allows for orthogonal functionalization, where each group can be selectively modified with different chemical entities.
| Functional Group | Application in Prodrug/Bioconjugation | Chemical Transformation Example |
| **Primary Amine (-CH₂NH₂) ** | Attachment of promoieties for controlled release; conjugation to linkers for targeted delivery. | Amide bond formation with a cleavable promoiety; reaction with an activated ester-functionalized linker. |
| Tertiary Alcohol (-OH) | Can be used for conjugation, potentially through esterification. | Esterification with a linker containing a carboxylic acid group. |
| Bicyclic Scaffold | Acts as a rigid spacer to control the distance and orientation between conjugated molecules. | Incorporation as a central scaffold in bivalent ligands or antibody-drug conjugates. |
Advanced Methodological Approaches in Research on 2 Aminomethyl Bicyclo 2.1.1 Hexan 2 Ol
Automation and High-Throughput Synthesis and Screening for Novel Derivatives
The demand for novel therapeutic agents has driven the adoption of automation and high-throughput (HTS) methodologies in medicinal chemistry. For scaffolds like bicyclo[2.1.1]hexane, these technologies enable the rapid synthesis and evaluation of large libraries of derivatives, significantly accelerating the structure-activity relationship (SAR) elucidation process.
Automated parallel synthesis platforms allow for the systematic modification of the 2-(aminomethyl)bicyclo[2.1.1]hexan-2-ol core. By varying substituents on the aminomethyl group and the bicyclic ring, chemists can generate a diverse set of analogues. These systems utilize robotic liquid handlers for precise reagent dispensing, reaction work-up, and purification, ensuring reproducibility and efficiency. The synthesis of bicyclic scaffolds can be adapted to automated platforms, enabling the creation of extensive libraries for screening. chemspeed.comresearchgate.net
High-throughput screening is then employed to rapidly assess the biological activity of these newly synthesized compounds. acs.org HTS involves the use of automated systems to test thousands of compounds against a specific biological target. This allows for the swift identification of "hit" compounds that exhibit desired activity. For derivatives of this compound, this could involve screening for affinity to a particular receptor or inhibitory activity against an enzyme. The data generated from HTS campaigns are crucial for building initial SAR models and prioritizing compound series for further optimization.
Table 1: Comparison of Traditional vs. High-Throughput Synthesis and Screening
| Feature | Traditional Approach | Automation and High-Throughput Approach |
|---|---|---|
| Synthesis Scale | Milligram to gram | Microscale (micromole) |
| Number of Compounds | 1-10 per week | 100s to 1000s per week |
| Screening Throughput | Low to moderate | Very high |
| Data Generation | Slow, manual entry | Rapid, automated capture |
| Resource Intensity | High per compound | Low per compound |
Isotopic Labeling for Mechanistic Elucidation and Metabolic Fate Studies (Chemical Transformations)
Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and tracking the metabolic fate of compounds. By replacing specific atoms with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)), researchers can follow the transformation of molecules through complex chemical and biological processes. chem-station.comnih.gov
In the context of this compound, deuterium labeling can be used to probe the mechanisms of synthetic reactions. For instance, in photochemical rearrangements leading to the bicyclo[2.1.1]hexane core, the position of deuterium atoms in the product can provide definitive evidence for or against proposed intermediates and transition states. researchgate.netrsc.orgiitd.ac.in The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can also be measured to determine the rate-determining step of a reaction. chem-station.com
For metabolic fate studies, labeling with stable isotopes such as ¹³C and ¹⁵N is particularly valuable. When a ¹³C- or ¹⁵N-labeled analogue of this compound is introduced into a biological system, its metabolic products can be identified by mass spectrometry. nih.govembopress.org This allows for the precise mapping of metabolic pathways, including phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) transformations. Understanding the metabolic stability and the structures of metabolites is a critical aspect of non-clinical drug development. acs.org
Table 2: Common Isotopes Used in Labeling Studies
| Isotope | Natural Abundance (%) | Application | Analytical Technique |
|---|---|---|---|
| ²H (Deuterium) | 0.015 | Mechanistic studies, KIE | NMR, Mass Spectrometry |
| ¹³C | 1.1 | Metabolic fate, flux analysis | NMR, Mass Spectrometry |
| ¹⁵N | 0.37 | Metabolic fate, protein binding | NMR, Mass Spectrometry |
| ¹⁷O | 0.038 | Mechanistic studies | NMR |
Spectroscopic Techniques for In Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, intermediates, and the influence of various parameters. In situ spectroscopic techniques, often integrated into a framework known as Process Analytical Technology (PAT), allow for continuous analysis of a reaction mixture without the need for sampling. rsc.orgmt.comnih.gov
For the synthesis of this compound and its derivatives, which may involve photochemical cycloadditions, in situ Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are particularly powerful. mt.com In situ FT-IR spectroscopy can track the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational frequencies. researchgate.netresearchgate.netyoutube.com This is especially useful for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities. acs.org
In situ NMR spectroscopy offers detailed structural information during the course of a reaction. This can be instrumental in identifying transient intermediates that are not observable by conventional offline analysis. researchgate.net For complex rearrangements, such as those forming the bicyclic scaffold, in situ NMR can help to elucidate the reaction pathway and identify potential side reactions. The combination of these spectroscopic techniques provides a comprehensive, real-time understanding of the chemical transformations involved.
Table 3: In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Advantages |
|---|---|---|
| FT-IR Spectroscopy | Functional group changes, concentration profiles | Fast, sensitive, compatible with various reaction conditions |
| NMR Spectroscopy | Detailed structural information, identification of intermediates | Highly specific, provides structural and quantitative data |
| Raman Spectroscopy | Molecular vibrations, complementary to FT-IR | Non-invasive, can be used in aqueous systems |
| UV-Vis Spectroscopy | Electronic transitions, chromophore concentration | Simple, sensitive for conjugated systems |
Chemoinformatic and Data Mining Approaches for Structure-Activity Relationship (SAR) Exploration (Non-Clinical)
Chemoinformatics and data mining have become essential components of modern drug discovery, enabling the analysis of large datasets to extract meaningful SAR information. For derivatives of this compound, these computational approaches can guide the design of new analogues with improved biological activity and physicochemical properties. The bicyclo[2.1.1]hexane scaffold is recognized as a valuable bioisostere for ortho- and meta-substituted benzene (B151609) rings, offering a three-dimensional alternative to flat aromatic systems. nih.govsemanticscholar.orgchemrxiv.orgresearchgate.netrsc.orgenamine.netresearchgate.net
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are used to correlate the 3D properties of molecules with their biological activity. mdpi.comnih.govmdpi.comnih.gov By aligning a series of analogues and calculating their steric and electrostatic fields, a predictive model can be generated. This model can then be used to estimate the activity of virtual compounds, helping to prioritize synthetic efforts.
Pharmacophore modeling is another powerful chemoinformatic tool. A pharmacophore represents the essential 3D arrangement of functional groups required for biological activity. nih.gov Once a pharmacophore model is developed based on known active compounds, it can be used to screen large virtual libraries to identify novel scaffolds that fit the model. Data mining techniques can be applied to analyze large datasets from high-throughput screening and identify patterns in the SAR that may not be immediately obvious. These computational methods, when used in conjunction with experimental data, provide a powerful platform for the rational design of new derivatives of this compound.
Table 4: Chemoinformatic Approaches in SAR Exploration
| Approach | Description | Application |
|---|---|---|
| 3D-QSAR | Correlates 3D molecular fields with biological activity. | Predicts activity of new analogues, guides substituent design. |
| Pharmacophore Modeling | Defines the 3D arrangement of essential features for activity. | Virtual screening of compound libraries, scaffold hopping. |
| Molecular Docking | Predicts the binding mode of a ligand to a biological target. | Elucidates binding interactions, prioritizes compounds. |
| Data Mining | Identifies patterns and relationships in large datasets. | Extracts SAR trends from HTS data, identifies key structural motifs. |
Future Perspectives and Remaining Challenges in 2 Aminomethyl Bicyclo 2.1.1 Hexan 2 Ol Research
Innovation in Sustainable and Scalable Synthetic Routes to Bicyclo[2.1.1]hexane Amino Alcohols
A primary hurdle in the widespread adoption of bicyclo[2.1.1]hexane amino alcohols is the development of efficient, sustainable, and scalable synthetic methods. While classical approaches often required harsh conditions or toxic reagents, recent innovations are paving the way for more practical syntheses. chemrxiv.org
Modern strategies increasingly leverage the high ring strain of precursors like bicyclo[1.1.0]butanes (BCBs) to drive cycloaddition reactions. nih.govnih.govresearchgate.net These strain-release transformations are highly efficient for constructing the C(sp³)-rich bridged ring scaffold. researchgate.netresearchgate.net Photocatalysis, particularly using visible light, has emerged as a powerful and sustainable tool. researchgate.netresearchgate.net For instance, intramolecular [2+2] photocycloadditions of 1,5-dienes and photoinduced intermolecular [2σ + 2π] cycloadditions between BCBs and alkenes provide effective routes to the BCH core. researchgate.netnih.govresearchgate.netccspublishing.org.cn
Catalyst-controlled divergent synthesis further expands the synthetic toolkit, allowing access to different structural isomers from common starting materials. nih.govnih.gov For example, Cu(I) and Au(I) catalysts can selectively steer the reaction of bicyclo[1.1.0]butane amides with azadienes to produce either bicyclo[2.1.1]hexanes or cyclobutenes. nih.gov Similarly, Ti-catalyzed cycloadditions of BCBs with 2-azadienes have been developed to access aminobicyclo[2.1.1]hexanes directly. researchgate.net
Despite this progress, significant challenges remain. Many current methods require specialized equipment, such as specific wavelength LEDs or flow reactors for photochemical steps, which can hinder large-scale production. chemrxiv.orgnih.gov The synthesis of functionally diverse precursors, particularly for producing specific substitution patterns like the 1,2-amino alcohol motif, still requires further development. The key future perspective is the design of one-pot, high-yield reactions that are amenable to gram-scale synthesis or larger, making these valuable building blocks more accessible for broader applications. chemrxiv.orgnih.govnih.govacs.org
Table 1: Comparison of Modern Synthetic Routes to Bicyclo[2.1.1]hexane Scaffolds
| Synthetic Strategy | Key Precursors | Conditions/Catalysts | Advantages | Challenges | Reference |
|---|---|---|---|---|---|
| Intramolecular [2+2] Photocycloaddition | 1,5-Dienes | Visible Light, Photocatalysts (e.g., Iridium complexes) | Sustainable (uses light), access to enantioenriched products. | Requires specific precursors, potential for low yields with certain substrates. | researchgate.netccspublishing.org.cnchemrxiv.org |
| Lewis Acid-Catalyzed Cycloaddition | Bicyclo[1.1.0]butanes (BCBs), Silyl Enol Ethers | Lewis Acids (e.g., Sc(OTf)₃) | Mild conditions, high efficiency, broad substrate scope. | Availability and stability of highly strained BCBs. | nih.gov |
| Catalyst-Controlled Divergent Synthesis | BCBs, Azadienes | Cu(I) or Au(I) catalysts | Access to multiple, distinct molecular scaffolds from common inputs. | Requires precise catalyst control to ensure chemoselectivity. | nih.gov |
| Ti-Catalyzed [2π + 2σ] Cycloaddition | BCBs, 2-Azadienes | Titanium-Salen complexes, Violet Light | Direct route to amino-substituted BCHs. | Mechanistic complexity, catalyst sensitivity. | researchgate.netresearchgate.net |
Expanding the Scope of Bicyclo[2.1.1]hexane-Derived Molecular Tools and Scaffolds
The bicyclo[2.1.1]hexane core is increasingly recognized as a versatile molecular scaffold for drug discovery. enamine.net Specifically, 1,2-disubstituted BCHs are validated as effective saturated bioisosteres of ortho-substituted benzene (B151609) rings, while other substitution patterns can mimic meta- and para-isomers. nih.govresearchgate.netchemrxiv.org This bioisosteric replacement allows medicinal chemists to modify drug candidates, potentially improving properties like solubility and metabolic stability while maintaining or enhancing biological activity. nih.gov
The rigid, three-dimensional nature of the BCH scaffold provides well-defined exit vectors for substituents, which can lead to more precise interactions with biological targets compared to flexible or planar structures. chemrxiv.org The incorporation of polar functional groups, such as the amino alcohol in 2-(aminomethyl)bicyclo[2.1.1]hexan-2-ol, is a key strategy for modulating physicochemical properties without excessive increases in lipophilicity. rsc.org The development of heteroatom-containing scaffolds, like 2-azabicyclo[2.1.1]hexanes and 2-oxabicyclo[2.1.1]hexanes, further expands this toolbox, offering rigid replacements for common heterocycles like pyrrolidines and tetrahydrofurans. rsc.orgnih.gov
A remaining challenge is to fully explore the vast chemical space surrounding the BCH platform. chemrxiv.org While its role as a benzene isostere is well-appreciated, its potential as a rigidified cyclopentane (B165970) variant is also being explored. nih.gov Future work will focus on developing a broader library of BCH-derived building blocks with diverse functional groups and stereochemistries. rsc.orgchemrxiv.org This will enable a more systematic investigation of structure-activity relationships and the application of these scaffolds in a wider range of therapeutic areas.
Table 2: Bicyclo[2.1.1]hexane as a Bioisosteric Scaffold
| Attribute | Aromatic Ring (e.g., Benzene) | Bicyclo[2.1.1]hexane (BCH) Scaffold | Advantage of BCH Scaffold | Reference |
|---|---|---|---|---|
| Geometry | Planar, 2D | Non-planar, 3D | Improved spatial arrangement of substituents, exploration of 3D chemical space. | enamine.netrsc.org |
| Carbon Hybridization | sp² | sp³ | Increased fraction of sp³ carbons (Fsp³), often correlated with higher clinical success rates. | rsc.orgchemrxiv.org |
| Metabolic Stability | Susceptible to oxidative metabolism (e.g., hydroxylation). | Generally more resistant to oxidative metabolism. | Improved pharmacokinetic profile. | nih.gov |
| Solubility | Often low aqueous solubility. | Can improve aqueous solubility compared to planar aromatic analogs. | Better formulation and bioavailability. | nih.gov |
| Exit Vectors | Fixed in a single plane. | Well-defined, non-planar vectors. | Enables novel interactions with biological targets and can circumvent existing patents. | chemrxiv.org |
Deeper Theoretical Insights into Strain Effects and Predictable Reactivity
The synthesis of the bicyclo[2.1.1]hexane skeleton is intrinsically linked to the concept of strain-release reactivity. researchgate.netresearchgate.net Precursors such as bicyclo[1.1.0]butanes possess enormous strain energy (approx. 66 kcal/mol) due to their distorted bond angles and lengths. researchgate.netnih.gov This stored energy serves as a powerful thermodynamic driving force, enabling reactions to proceed under mild conditions, often without the need for harsh reagents or catalysts. nih.gov
Understanding the nuanced electronic effects within these strained systems is crucial for predicting and controlling reaction outcomes. core.ac.uk Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for elucidating reaction mechanisms. ccspublishing.org.cnchemrxiv.orgresearchgate.net DFT studies can model transition states, explain catalyst-controlled selectivity, and predict the stereochemical outcome of reactions. nih.govchemrxiv.orgcore.ac.uk For example, calculations have been used to explain how a Lewis acid-substrate complex can dictate the absolute configuration in enantioselective photocycloadditions. chemrxiv.org
However, accurately predicting the reactivity of substituted or more complex bicyclic systems remains a challenge. Long-range electronic effects from distal substituents can profoundly influence the facial selectivity of nucleophilic additions to carbonyl groups within the bicyclic system, and these effects are not always intuitive. core.ac.uk Future research will require a synergistic approach, combining experimental studies with increasingly sophisticated computational models. This will lead to a more profound understanding of how strain is distributed and released, enabling the rational design of new reactions and the prediction of their outcomes with greater accuracy.
Development of Novel Applications in Emerging Fields of Chemical Science
The primary application of bicyclo[2.1.1]hexane derivatives to date has been in medicinal chemistry as bioisosteres. nih.govnih.gov However, the unique structural and electronic properties of this scaffold suggest potential for applications in other emerging fields. The rigid, well-defined geometry of the BCH core makes it an attractive linker or building block in materials science and supramolecular chemistry. acs.org Just as related scaffolds like bicyclo[1.1.1]pentanes are used to create rigid molecular rods, BCH derivatives could be employed to construct novel polymers or molecular materials with defined spatial arrangements. acs.org
Furthermore, the ability to introduce diverse functionality onto the BCH core opens doors to its use in chemical biology as a tool for probing biological systems. rsc.orgchemrxiv.org For example, conformationally locked amino acids and peptides incorporating the 2-azabicyclo[2.1.1]hexane skeleton have been synthesized to study peptide folding and binding. rsc.orgnuph.edu.ua
The development of skeletal editing techniques, where atoms within the core scaffold can be added or deleted, represents a significant future direction. acs.org Recent work has shown that 2-azabicyclo[2.1.1]hexanes can be converted into bicyclo[1.1.1]pentanes through an N-atom deletion process, demonstrating the potential for programmed, divergent synthesis of different strained bicyclic systems from a common precursor. acs.org As synthetic accessibility improves, the exploration of this compound and related compounds in fields beyond drug discovery is poised for significant growth.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The bicyclo[2.1.1]hexane skeleton is typically synthesized via Meinwald and Gassman’s method, starting from β-pinene derivatives. For example, 5,5-dimethylbicyclo[2.1.1]hexan-2-ol is prepared via acid-catalyzed cyclization of β-pinene oxide . To introduce the aminomethyl group, reductive amination or nucleophilic substitution on a pre-functionalized bicyclo intermediate (e.g., bromide or chloride derivatives) is recommended. Reaction conditions (e.g., temperature, solvent polarity) critically influence stereoselectivity due to the rigid bicyclic framework.
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodology : Use a combination of analytical techniques:
- NMR : H and C NMR to confirm substitution patterns and stereochemistry.
- GC-MS : To detect volatile impurities and assess purity. Retention indices (e.g., Kovats’ RI) on non-polar columns like HP-5MS (RI ~1067–1098) can benchmark against known bicyclic analogs .
- Chiral HPLC : To resolve enantiomers if stereoisomerism is a concern .
Q. What are the key challenges in functionalizing the bicyclo[2.1.1]hexane core, and how can regioselectivity be optimized?
- Methodology : The strained bicyclic system limits reactivity at bridgehead positions. Electrophilic substitutions (e.g., bromination) favor the less hindered bridgehead carbon. Computational modeling (DFT) can predict reactive sites by analyzing electron density and strain energy. For example, bromination at the 3-position of bicyclo[2.1.1]hexan-2-one occurs preferentially under radical conditions .
Advanced Research Questions
Q. How does the bicyclo[2.1.1]hexane scaffold compare to benzene as a bioisostere in antifungal agents, and what computational tools validate this substitution?
- Methodology : Bicyclo[2.1.1]hexane reduces lipophilicity (cLogP decreases by 0.7–1.2 units) while maintaining bioactivity in fungicides like boscalid analogs. Use Schrödinger’s QikProp for logP prediction and molecular dynamics simulations to assess binding affinity to fungal targets (e.g., succinate dehydrogenase). Experimental validation via logD measurements (shake-flask/HPLC) is critical, as discrepancies between calculated and observed logD values can arise due to solvation effects .
Q. What strategies reconcile contradictions in metabolic stability data for bicyclo[2.1.1]hexane-containing compounds?
- Methodology : Metabolic stability in vitro (e.g., liver microsomes) often varies due to enzyme isoforms or stereochemistry. For this compound, use CYP450 inhibition assays (CYP3A4/2D6) to identify metabolic hotspots. Isotopic labeling (e.g., C at the aminomethyl group) can track metabolic pathways. Cross-reference with in silico tools like StarDrop’s DMPK module to predict clearance rates .
Q. How can the stereochemical configuration of this compound be exploited to modulate pharmacokinetic properties?
- Methodology : Stereoisomers (e.g., (1R,2S,5S)-configured analogs) exhibit distinct ADMET profiles. Use molecular docking (AutoDock Vina) to correlate stereochemistry with target binding (e.g., fungal enzymes). Pharmacokinetic studies in rodent models can assess oral bioavailability and half-life differences. For instance, hydroxyl group orientation impacts solubility and hepatic extraction ratios .
Q. What in vitro toxicity assays are most relevant for evaluating bicyclo[2.1.1]hexane derivatives in early-stage drug discovery?
- Methodology : Prioritize assays aligned with structural alerts:
- Cytotoxicity : MTT assay in HepG2 cells to assess hepatic toxicity.
- hERG Inhibition : Patch-clamp assays to screen for cardiac risks.
- Reactive Metabolite Screening : Trapping studies with glutathione or cyanide to detect electrophilic intermediates.
- Skin Irritation : EpiDerm™ models, given the compound’s GHS Category 2 classification for skin/eye irritation .
Data Contradiction Analysis
Q. Why do calculated (cLogP) and experimental (logD) lipophilicity values diverge for bicyclo[2.1.1]hexane bioisosteres?
- Resolution : cLogP predictions underestimate solvation effects in polar solvents. For example, bicyclo[2.1.1]hexane’s reduced planarity increases solvent-accessible surface area, enhancing logD in octanol-water systems. Validate with COSMO-RS simulations to account for 3D solvation .
Q. How can conflicting metabolic stability data between in vitro microsomes and in vivo models be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
